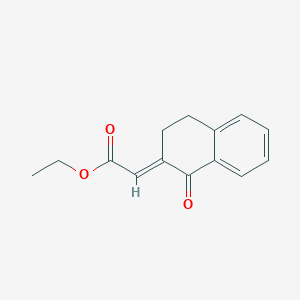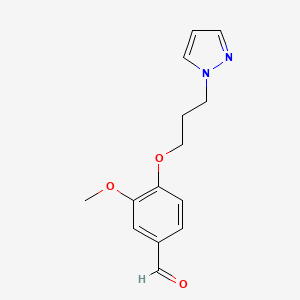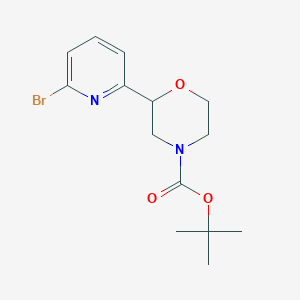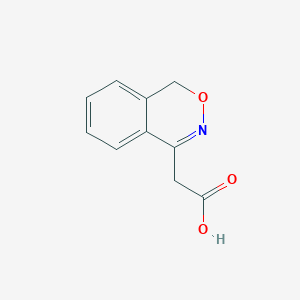
ethyl (E)-2-(1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-2-(1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an ethyl ester group and a naphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-(1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetate typically involves the condensation of an appropriate naphthalene derivative with ethyl acetoacetate. The reaction is usually carried out under basic conditions, using a base such as sodium ethoxide or potassium tert-butoxide. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.
化学反应分析
Types of Reactions
Ethyl (E)-2-(1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of ethyl (E)-2-(1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Ethyl 2-naphthoate: A similar compound with a naphthalene ring and an ethyl ester group.
2-Acetyl-1-naphthol: Contains a naphthalene ring with an acetyl group and a hydroxyl group.
Naphthalene-2-carboxylic acid: A naphthalene derivative with a carboxylic acid group.
Uniqueness
Ethyl (E)-2-(1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetate is unique due to its specific structural features, including the presence of an ethyl ester group and a keto group in the naphthalene ring system
属性
分子式 |
C14H14O3 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
ethyl (2E)-2-(1-oxo-3,4-dihydronaphthalen-2-ylidene)acetate |
InChI |
InChI=1S/C14H14O3/c1-2-17-13(15)9-11-8-7-10-5-3-4-6-12(10)14(11)16/h3-6,9H,2,7-8H2,1H3/b11-9+ |
InChI 键 |
CQLSOTZWQIJQLB-PKNBQFBNSA-N |
手性 SMILES |
CCOC(=O)/C=C/1\CCC2=CC=CC=C2C1=O |
规范 SMILES |
CCOC(=O)C=C1CCC2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B12295061.png)



![[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea](/img/no-structure.png)



![tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B12295144.png)
![2-[[2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12295147.png)
